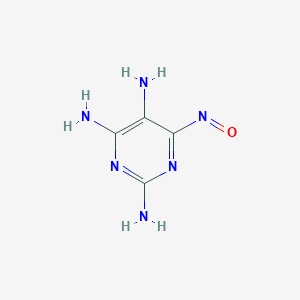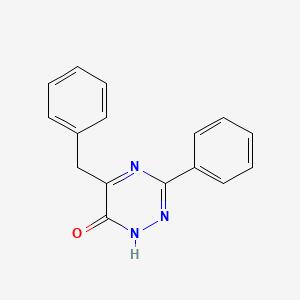
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl hydrazine with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-triazine-5(1H)-one: Lacks the benzyl group, resulting in different chemical properties.
5-Benzyl-1,2,4-triazine-3(1H)-one: Similar structure but with variations in the position of substituents.
1,2,4-Triazine-3,5(2H,4H)-dione: Contains additional oxygen atoms, leading to different reactivity.
Uniqueness
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and benzyl groups enhances its potential for diverse applications compared to other triazine derivatives.
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) |
InChI Key |
QMQNUSSPTHZCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


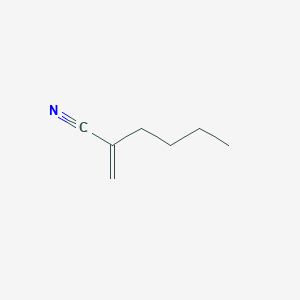
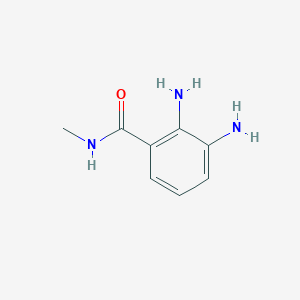
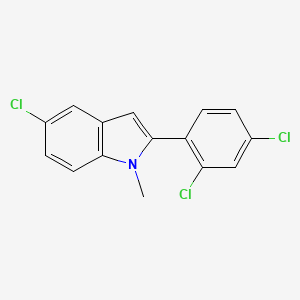
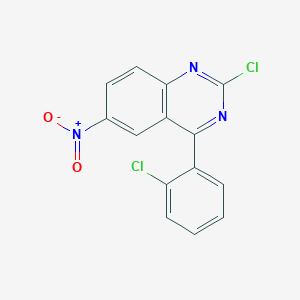
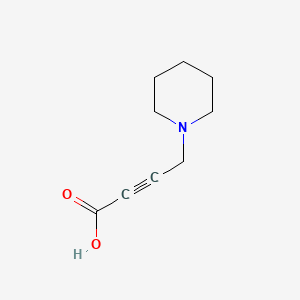
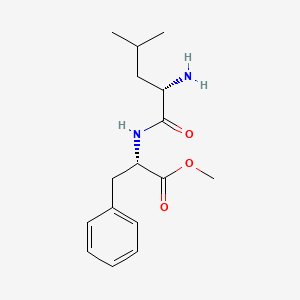
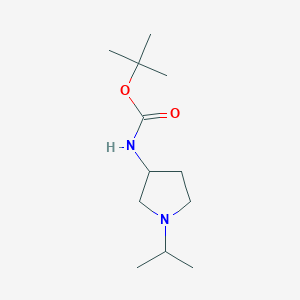
![Acetamide, N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B8654471.png)
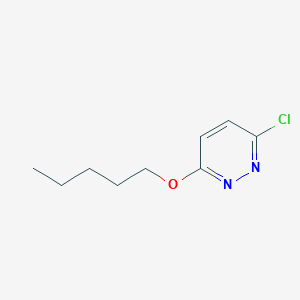
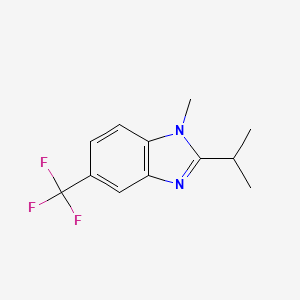
![N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide](/img/structure/B8654492.png)
![Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B8654502.png)
![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)
